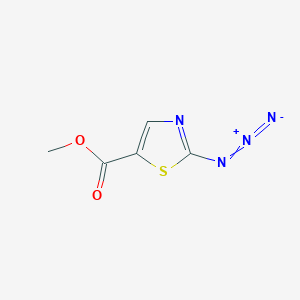

Methyl 2-azido-1,3-thiazole-5-carboxylate

Overview

Description

Methyl 2-azido-1,3-thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms

Mechanism of Action

Target of Action

Methyl 2-azido-1,3-thiazole-5-carboxylate is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .

Mode of Action

Thiazole derivatives have been reported to interact with various targets, leading to different biological effects . For instance, some thiazole derivatives have been found to inhibit xanthine oxidase, a key enzyme involved in purine metabolism .

Biochemical Pathways

Thiazole derivatives can influence various biochemical pathways. For example, they can inhibit the xanthine oxidase enzyme, which catalyzes the oxidation of hypoxanthine to xanthine and can further catalyze the oxidation of xanthine to uric acid . This inhibition can potentially lead to a decrease in uric acid production, which could be beneficial in conditions like gout .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . Furthermore, the physiological environment, such as pH and the presence of other molecules, can influence the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

The thiazole ring, which is a key component of Methyl 2-azido-1,3-thiazole-5-carboxylate, has been found to interact with various enzymes, proteins, and other biomolecules . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules

Cellular Effects

They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom This suggests that this compound may interact with biomolecules through similar mechanisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-azido-1,3-thiazole-5-carboxylate typically involves the introduction of an azido group into a thiazole ring. One common method involves the reaction of a thiazole derivative with sodium azide under suitable conditions. For example, the starting material, methyl 2-bromo-1,3-thiazole-5-carboxylate, can be treated with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired azido compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azido-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in DMF.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Major Products

Substitution: Various substituted thiazoles depending on the nucleophile used.

Cycloaddition: Triazole derivatives.

Reduction: Amino-thiazole derivatives.

Scientific Research Applications

Methyl 2-azido-1,3-thiazole-5-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-bromo-1,3-thiazole-5-carboxylate: A precursor in the synthesis of methyl 2-azido-1,3-thiazole-5-carboxylate.

Methyl 2-amino-1,3-thiazole-5-carboxylate: A reduction product of the azido compound.

2-Methyl-1,3-thiazole-5-carboxylic acid: A related compound with different functional groups.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. This makes it a valuable intermediate in the synthesis of a wide range of chemical entities .

Biological Activity

Methyl 2-azido-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential in various fields, including medicinal chemistry, materials science, and organic synthesis. This article will delve into the biological activities associated with this compound, supported by data tables and relevant case studies.

Overview of Thiazole Derivatives

Thiazole derivatives are known for their extensive range of biological activities. This compound is no exception, demonstrating significant effects such as:

- Antimicrobial Activity : Effective against various bacterial strains.

- Antitumor Effects : Potential as a cytotoxic agent.

- Neuroprotective Properties : Possible applications in neurodegenerative diseases.

- Antioxidant and Anti-inflammatory Effects : Contributing to overall health benefits.

Target of Action

This compound interacts with several biological targets, influencing multiple biochemical pathways.

Mode of Action

The compound may inhibit enzymes like xanthine oxidase, which is crucial in the metabolism of purines. This inhibition can lead to reduced oxidative stress and inflammation.

Biochemical Pathways

The thiazole ring structure allows for various interactions with cellular components, affecting cell signaling pathways and gene expression .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, a study reported its effectiveness against Staphylococcus aureus and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 8 μg/mL .

| Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Enterococcus faecalis | 8 | 16 |

| Escherichia coli | 16 | 32 |

Antitumor Activity

This compound has shown promise in anticancer research. Its cytotoxic effects have been evaluated using the MTT assay against various cancer cell lines. The IC50 values for certain derivatives were reported as follows:

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | HepG-2 | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

These results indicate that modifications to the thiazole structure can enhance anticancer activity .

Study on Antibacterial Properties

A recent study synthesized various thiazole derivatives and tested their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This compound demonstrated superior activity compared to other derivatives, particularly against methicillin-resistant strains .

Neuroprotective Effects

In another investigation focusing on neuroprotection, methyl 2-azido derivatives exhibited significant protective effects on neuronal cells under oxidative stress conditions. The mechanism was attributed to their ability to scavenge free radicals and modulate apoptotic pathways .

Properties

IUPAC Name |

methyl 2-azido-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c1-11-4(10)3-2-7-5(12-3)8-9-6/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDLQIFYJOUKSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2361643-51-6 | |

| Record name | methyl 2-azido-1,3-thiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.